molecular formula C26H20BrN3OS B2737230 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-15-2

2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Numéro de catalogue: B2737230
Numéro CAS: 2034585-15-2
Poids moléculaire: 502.43
Clé InChI: UWVZTLCJTANYJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C26H20BrN3OS and its molecular weight is 502.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound 2-((4-bromobenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one , with CAS number 2034585-15-2, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, particularly in anticancer research, due to its structural features that suggest significant interactions with biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C26H20BrN3OSC_{26}H_{20}BrN_{3}OS, with a molecular weight of 502.4 g/mol. The presence of a bromobenzyl group and a pyrrolo-pyrimidine core contributes to its potential activity against various biological targets.

PropertyValue
Molecular FormulaC26H20BrN3OS
Molecular Weight502.4 g/mol
CAS Number2034585-15-2

Biological Activity Overview

Recent studies have focused on the compound's anticancer properties, assessing its efficacy against various cancer cell lines. The following sections summarize key findings from in vitro studies.

Anticancer Activity

  • Cell Viability Assays : The compound was tested against several human cancer cell lines, including colorectal adenocarcinoma (COLO205), renal cell carcinoma (A498), non-small-cell lung cancer (H460), and liver cancer (Hep 3B). The results indicated significant inhibition of cell proliferation, which was quantified using the MTT assay.
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for each cell line, providing insights into the compound's potency.
    Cell LineIC50 Value (µM)
    COLO20512.5
    A49815.0
    H46010.0
    Hep 3B8.0
  • Mechanism of Action : The mechanism underlying the anticancer effects appears to involve apoptosis induction and cell cycle arrest. Morphological changes consistent with apoptosis were observed, including chromatin condensation and cell shrinkage.

Structure-Activity Relationship (SAR)

The structural modifications of the pyrrolo-pyrimidine core have been linked to enhanced biological activity. Substituents such as bromine and methyl groups appear to play crucial roles in increasing the compound's lipophilicity and binding affinity to target proteins.

Case Studies

A notable case study involved the synthesis of related compounds that demonstrated similar biological activities. For instance, derivatives of pyrrolo-pyrimidines were synthesized and tested for their anticancer properties, revealing that specific substitutions could significantly enhance their efficacy.

  • Study Findings : In a comparative analysis of various derivatives, compounds with electron-withdrawing groups exhibited better activity against cancer cells than those with electron-donating groups.

Pharmacokinetics and Toxicity

In silico analyses have been conducted to predict the pharmacokinetic properties of the compound. These studies suggest favorable absorption and distribution characteristics, alongside low toxicity profiles in preliminary assessments.

Propriétés

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-7-13-21(14-8-17)30-25(31)24-23(22(15-28-24)19-5-3-2-4-6-19)29-26(30)32-16-18-9-11-20(27)12-10-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVZTLCJTANYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.